1-Naphthol-3,6,8-trisulfonic acid trisodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

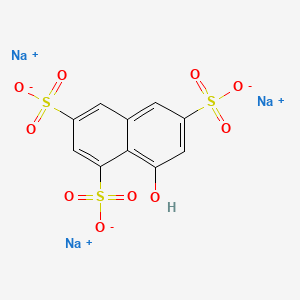

1-Naphthol-3,6,8-trisulfonic acid trisodium salt is a chemical compound with the molecular formula C10H5Na3O10S3 and a molecular weight of 450.31 g/mol . It is a derivative of naphthol, characterized by the presence of three sulfonic acid groups attached to the naphthol ring, which are neutralized by sodium ions. This compound is typically found as a light yellow to light brown solid .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Naphthol-3,6,8-trisulfonic acid trisodium salt can be synthesized through the sulfonation of 1-naphthol. The process involves the reaction of 1-naphthol with sulfuric acid, followed by neutralization with sodium hydroxide to form the trisodium salt . The reaction conditions typically require controlled temperatures and the use of an autoclave to ensure complete sulfonation .

Industrial Production Methods

In industrial settings, the production of this compound involves heating naphthalene-1,3,6-trisulfonic acid with 50% sodium hydroxide at 180°C for 15 hours in an autoclave . After the reaction, the product is diluted with water, salted out as the monosodium salt, and purified by washing with brine .

Chemical Reactions Analysis

Types of Reactions

1-Naphthol-3,6,8-trisulfonic acid trisodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonates.

Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1-Naphthol-3,6,8-trisulfonic acid trisodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-naphthol-3,6,8-trisulfonic acid trisodium salt involves its interaction with molecular targets through its sulfonic acid groups. These groups can form strong ionic bonds with positively charged sites on proteins and other biomolecules, affecting their function and activity . The compound’s fluorescent properties also make it useful for tracking and studying molecular interactions in biological systems .

Comparison with Similar Compounds

1-Naphthol-3,6,8-trisulfonic acid trisodium salt can be compared with other similar compounds, such as:

1,3,6-Naphthalenetrisulfonic acid trisodium salt: Similar in structure but differs in the position of the sulfonic acid groups.

8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt: Another trisulfonic acid compound with different aromatic core and applications.

1-Naphthol-3,8-disulfonic acid disodium salt: Contains two sulfonic acid groups instead of three, leading to different chemical properties and uses.

The uniqueness of this compound lies in its specific arrangement of sulfonic acid groups, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Biological Activity

1-Naphthol-3,6,8-trisulfonic acid trisodium salt (CAS No. 31894-34-5) is a sulfonated derivative of naphthol with significant applications in various fields, including analytical chemistry and biochemistry. This compound exhibits notable biological activities, particularly in the context of its use as a pH indicator and its potential effects on cellular systems.

- Molecular Formula : C10H5Na3O10S3

- Molecular Weight : 450.31 g/mol

- Structure : The compound contains three sulfonic acid groups that enhance its solubility and reactivity in aqueous environments.

1. Antioxidant Properties

Research has indicated that naphthol derivatives, including 1-naphthol-3,6,8-trisulfonic acid, possess antioxidant properties. These compounds can scavenge free radicals, thereby protecting cellular components from oxidative damage. A study demonstrated that naphthol derivatives effectively reduced oxidative stress markers in vitro .

2. pH Indicator Functionality

This compound has been widely utilized as a pH indicator due to its colorimetric properties. It changes color in response to pH variations, making it valuable in various analytical applications. Its effectiveness as an indicator has been confirmed through studies involving microfluidic systems where it was used to measure seawater pH autonomously .

3. Cellular Effects

The compound has been investigated for its effects on cellular systems. In a series of experiments, it was shown to influence cell viability and proliferation rates in cultured cells. The trisodium salt form enhances solubility and bioavailability, which may contribute to its biological effects .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various naphthol derivatives, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls. This suggests potential therapeutic applications in oxidative stress-related conditions.

Case Study 2: pH Measurement

In the development of a microfluidic pH sensor, researchers incorporated this compound as an indicator dye. The sensor demonstrated high sensitivity and rapid response times across a range of pH levels, showcasing the compound's utility in real-time environmental monitoring .

Comparative Analysis of Naphthol Derivatives

| Compound Name | Molecular Weight | Antioxidant Activity | pH Indicator Use |

|---|---|---|---|

| This compound | 450.31 g/mol | High | Yes |

| 8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt | 353.98 g/mol | Moderate | Yes |

| 1-Naphthol-3,6-disulfonic acid disodium salt | 383.36 g/mol | Low | Yes |

Properties

Molecular Formula |

C10H5Na3O10S3 |

|---|---|

Molecular Weight |

450.3 g/mol |

IUPAC Name |

trisodium;8-hydroxynaphthalene-1,3,6-trisulfonate |

InChI |

InChI=1S/C10H8O10S3.3Na/c11-8-3-6(21(12,13)14)1-5-2-7(22(15,16)17)4-9(10(5)8)23(18,19)20;;;/h1-4,11H,(H,12,13,14)(H,15,16,17)(H,18,19,20);;;/q;3*+1/p-3 |

InChI Key |

VQXXRDCDIFAODW-UHFFFAOYSA-K |

Canonical SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.